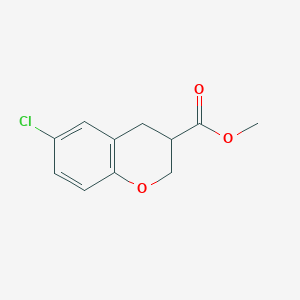

6-Chloro-chroman-3-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-chroman-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-chroman-3-carboxylic acid methyl ester, a halogenated derivative of the chroman scaffold, presents a molecule of interest for medicinal chemistry and drug discovery. Its structural features, combining a bicyclic chroman ring system with a methyl ester functional group, offer a versatile platform for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the available physicochemical properties, characterization data, and a putative synthesis protocol for this compound. Due to the limited availability of direct experimental data, this guide also incorporates information on closely related analogs to provide a comparative context for its potential properties and applications.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 68281-66-3.[1][2] Its molecular formula is C₁₁H₁₁ClO₃, corresponding to a molecular weight of 226.66 g/mol .[1] The structure consists of a chroman ring system chlorinated at the 6-position with a methyl carboxylate group at the 3-position.

A comprehensive search of available literature and databases did not yield experimentally determined values for several key physicochemical properties of this compound. However, data for a structurally related compound, 6-Chloro-2H-chromene-3-carboxylic acid methyl ester (CAS: 68281-65-2), which differs by the presence of a double bond in the chromene ring, is available and presented for comparative purposes. It is important to note that the saturation of the pyran ring in the target compound will influence its physicochemical properties.

| Property | This compound | 6-Chloro-2H-chromene-3-carboxylic acid methyl ester |

| CAS Number | 68281-66-3[1][2] | 68281-65-2[3] |

| Molecular Formula | C₁₁H₁₁ClO₃[1] | C₁₁H₉ClO₃[3] |

| Molecular Weight | 226.66 g/mol [1] | 224.64 g/mol [3] |

| Melting Point | Data not available | 113-115 °C[3] |

| Boiling Point | Data not available | 340.4 °C at 760 mmHg[3] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Note: The provided data for 6-Chloro-2H-chromene-3-carboxylic acid methyl ester should be used as a rough estimate only. The hydrogenation of the double bond to form the chroman structure is expected to alter these values.

Synthesis and Characterization

Putative Synthesis Protocol

A standard Fischer-Speier esterification method could be employed. The following protocol is a generalized procedure based on common laboratory practices for such transformations:

Reaction:

6-Chloro-chroman-3-carboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

-

6-Chloro-chroman-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

To a solution of 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is then heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2H-chromene-3-carboxylic acid methyl ester | C11H9 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 4. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: 6-Chloro-chroman-3-carboxylic acid methyl ester

CAS Number: 68281-66-3

Synonyms: Methyl 6-chloro-3-chromanecarboxylate, Methyl 6-chlorochroman-3-carboxylate

Introduction

6-Chloro-chroman-3-carboxylic acid methyl ester is a heterocyclic organic compound belonging to the chroman family. Its chemical structure features a chroman core substituted with a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific functional groups allow for a variety of chemical modifications, making it a versatile building block for more complex molecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 68281-66-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1][2] |

| Molecular Weight | 226.66 g/mol | [2][3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Note: Physical properties for the related compound 6-Chloro-2H-chromene-3-carboxylic acid methyl ester (CAS 68281-65-2) are sometimes cited online, but these do not correspond to the title compound and should be used with caution.[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of chroman carboxylates often involves the cyclization of appropriate precursors. The reactivity of this compound is primarily dictated by the ester and chloro functional groups, as well as the chroman ring system, making it a useful intermediate for creating a diverse range of derivatives.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Development

The chroman scaffold is a common feature in many biologically active compounds. This intermediate is used in the synthesis of novel pharmaceutical candidates, with research suggesting its utility in developing treatments for a range of conditions. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a building block for new agrochemicals. The chroman structure can be found in some pesticides and herbicides, and derivatives of this compound are likely explored for their potential as active ingredients in crop protection products.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis or use of this compound are limited. Researchers interested in utilizing this compound would likely need to develop their own specific procedures based on general methods for the synthesis of related chroman derivatives or source the compound from a chemical supplier.

Safety Information

Specific toxicology and safety data for this compound are not extensively documented in public sources. As with any chemical intermediate, it should be handled with appropriate precautions in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Workflows and Pathways

Information regarding specific signaling pathways involving this compound or detailed experimental workflows for its use is not available in the public domain. As this compound is a synthetic intermediate, it is unlikely to be directly involved in biological signaling pathways itself, but rather is used to synthesize molecules that are. Without specific examples of its synthetic applications or biological studies, the creation of meaningful diagrams is not possible.

Should a synthetic route utilizing this intermediate be established, a workflow diagram could be generated. For example, a hypothetical synthetic workflow is presented below.

Caption: Hypothetical synthetic workflow.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of new pharmaceuticals and agrochemicals. While its basic chemical identity is established, a significant amount of detailed experimental data, including physical properties, specific reaction protocols, and spectral data, is not publicly available. Researchers and drug development professionals should consider this compound as a versatile building block, but will likely need to conduct their own research to determine its specific properties and optimize its use in their synthetic pathways.

References

An In-depth Technical Guide on the Molecular Structure of 6-Chloro-chroman-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Chloro-chroman-3-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and organic synthesis. It details the compound's molecular structure, physicochemical properties, a representative synthesis protocol, and expected spectroscopic characteristics.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a chroman core. The chroman structure consists of a dihydropyran ring fused to a benzene ring. In this specific derivative, a chlorine atom is substituted at the 6-position of the aromatic ring, and a methyl ester group is attached to the 3-position of the dihydropyran ring. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

| Identifier | Value |

| IUPAC Name | methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate |

| CAS Number | 68281-66-3[2] |

| Molecular Formula | C₁₁H₁₁ClO₃[2] |

| Molecular Weight | 226.66 g/mol |

| Canonical SMILES | COC(=O)C1CC2=C(OC1)C=C(C=C2)Cl |

| InChI Key | InChI=1S/C11H11ClO3/c1-15-11(13)8-4-14-9-5-6-10(12)2-3-7(9)8/h2-3,5-6,8H,4H2,1H3 |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the related compound, 6-Chloro-2H-chromene-3-carboxylic acid methyl ester, which provides an estimation for the target molecule. It is important to note that these values are for the unsaturated analog and may differ from the saturated chroman structure.

| Property | Value | Reference |

| Melting Point | 113-115 °C | [3] |

| Boiling Point | 340.4 °C at 760 mmHg | [3] |

| Density | 1.335 g/cm³ | [3] |

| Flash Point | 147.4 °C | [3] |

Synthesis Protocol: Esterification of 6-Chloro-chroman-3-carboxylic acid

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-Chloro-chroman-3-carboxylic acid. A general and reliable method involves the use of methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

6-Chloro-chroman-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

-

Catalyst Addition: Place the flask in an ice bath to cool. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) to the stirred solution. The addition of thionyl chloride should be performed in a well-ventilated fume hood.

-

Reaction: If using sulfuric acid, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. If using thionyl chloride, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.[4] The expected data are outlined below.

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 6.8-7.3 ppm). The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Chroman Protons (5H):

-

-OCH₂- (2H): Two diastereotopic protons at C2, appearing as complex multiplets (approx. δ 4.2-4.5 ppm).

-

-CH₂- (2H): Two diastereotopic protons at C4, appearing as multiplets (approx. δ 2.8-3.2 ppm).

-

-CH- (1H): A proton at C3, appearing as a multiplet (approx. δ 3.0-3.4 ppm).

-

-

Methyl Ester Protons (3H): A sharp singlet for the -OCH₃ group (approx. δ 3.7 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region (approx. δ 170-175 ppm).

-

Aromatic Carbons (6C): Six signals in the aromatic region (approx. δ 115-155 ppm), including two quaternary carbons (C6 and the carbon attached to the ether oxygen) and four methine carbons.

-

Chroman Carbons (3C): Signals for C2 (-OCH₂-), C3 (-CH-), and C4 (-CH₂-) in the aliphatic region (approx. δ 25-70 ppm).

-

Methyl Carbon (1C): A signal for the ester methyl group (approx. δ 52 ppm).

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.[5]

-

C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1250-1000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 226 and an M+2 peak at m/z 228 with a relative intensity of approximately one-third, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Biological and Pharmaceutical Relevance

While specific signaling pathways for this compound are not extensively documented, the parent compound, 6-Chloro-chroman-3-carboxylic acid, is recognized as a key intermediate in pharmaceutical and agricultural research.[1] Chroman-based structures are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] This molecule serves as a scaffold that can be modified to synthesize novel bioactive compounds for drug discovery programs, particularly targeting neurological disorders.[1]

Caption: Logical workflow from synthesis to application in drug and agrochemical discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 68281-66-3 | this compound - Synblock [synblock.com]

- 3. 6-Chloro-2H-chromene-3-carboxylic acid methyl ester | C11H9 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 4. lehigh.edu [lehigh.edu]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Pivotal Role of 6-Chloro-chroman-3-carboxylic acid methyl ester in Pharmaceutical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-chroman-3-carboxylic acid methyl ester, a key heterocyclic building block, is gaining significant attention within the pharmaceutical industry. Its unique structural framework makes it a valuable intermediate in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics for neurological disorders, inflammation, and microbial infections.

Core Compound Properties

| Property | Data | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | Methyl 6-chloro-3-chromanecarboxylate | |

| CAS Number | 68281-66-3 | Chemical Abstracts Service Registry Number[1][2] |

| Molecular Formula | C₁₁H₁₁ClO₃ | Derived from structural analysis[1] |

| Molecular Weight | 226.65 g/mol | Calculated from the molecular formula[3] |

| Appearance | Expected to be a solid | Based on related chroman derivatives. |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). | Inferred from general properties of similar organic esters. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical intermediates. A commercial supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) to maintain stability[3]. |

Synthesis and Workflow

A definitive, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic strategy can be inferred from established methods for the preparation of chroman carboxylates. A plausible approach involves a multi-step synthesis starting from a suitably substituted phenol.

A general process for producing chroman esters has been described in U.S. Patent 5,698,716A, which can be adapted for the synthesis of the target molecule[4]. The process typically involves the reaction of a phenol with a suitable three-carbon synthon to construct the chroman ring, followed by esterification of the carboxylic acid functionality.

Below is a conceptual workflow for the synthesis:

Spectroscopic Characterization (Anticipated Data)

While specific spectra for this compound are not available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and general principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, chroman ring, and methyl ester protons.

-

Aromatic Protons (Ar-H): Signals in the range of δ 6.8-7.5 ppm. The substitution pattern on the aromatic ring will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets).

-

Chroman Ring Protons (CH₂-O, CH₂-Ar, CH-COOR): A series of multiplets in the range of δ 2.5-4.5 ppm. The diastereotopic nature of the methylene protons on the chroman ring may result in complex splitting patterns.

-

Methyl Ester Protons (O-CH₃): A sharp singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-155 ppm. The carbon attached to the chlorine atom will be shifted downfield.

-

Chroman Ring Carbons (C-O, CH₂, CH): Signals in the range of δ 20-80 ppm.

-

Methyl Ester Carbon (O-CH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): Two distinct bands, one stronger than the other, in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 226, with an M+2 isotope peak at m/z 228 with approximately one-third the intensity, characteristic of the presence of a chlorine atom.

-

Key Fragments: Loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 195. Loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 167. Further fragmentation of the chroman ring would also be expected.

Applications in Pharmaceutical Development

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. 6-Chloro-chroman-3-carboxylic acid and its esters serve as crucial intermediates in the synthesis of compounds targeting various biological pathways.

Neurological Disorders

Chroman and chromone derivatives have shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can act as multi-target-directed ligands, inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), as well as preventing the formation of Aβ plaques[5]. The 6-chloro substituent can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with its target.

Anti-inflammatory and Antimicrobial Applications

Derivatives of 6-Chloro-chroman-3-carboxylic acid have been explored for their anti-inflammatory and antimicrobial properties[6]. The chroman nucleus can be modified to generate compounds that inhibit inflammatory pathways or exhibit activity against various bacterial and fungal strains. The chlorine atom at the 6-position can enhance the antimicrobial efficacy of the resulting compounds.

Conclusion and Future Directions

This compound is a versatile and valuable intermediate for the synthesis of a wide array of pharmaceutical agents. While there is a clear indication of its potential in the literature, a significant gap exists in the availability of detailed experimental data for this specific compound. Future work should focus on the publication of a robust and scalable synthesis protocol, along with comprehensive spectroscopic and physicochemical characterization. Furthermore, the exploration of its utility in the synthesis of specific, potent, and selective drug candidates for well-defined biological targets will undoubtedly solidify its importance in modern drug discovery and development.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. The synthesis and handling of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory. The predicted spectroscopic data is for illustrative purposes and should be confirmed by experimental analysis.

References

- 1. CAS 68281-66-3 | this compound - Synblock [synblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. bio-fount.com [bio-fount.com]

- 4. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Pivotal Role of 6-Chloro-chroman-3-carboxylic acid methyl ester in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

6-Chloro-chroman-3-carboxylic acid methyl ester and its derivatives are emerging as crucial building blocks in the synthesis of novel agrochemicals. This technical guide explores the significant role of this chroman scaffold, focusing on its application in the development of next-generation insecticides. By leveraging its unique structural features, researchers can synthesize potent insect growth regulators, specifically belonging to the diacylhydrazine class of insecticides. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and the mode of action of a representative insecticidal compound derived from this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

The chroman ring system is a privileged scaffold in medicinal and agricultural chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The specific substitution pattern of this compound offers a versatile platform for chemical modification, making it an attractive starting material for the synthesis of agrochemicals with novel modes of action. Its derivatives have shown promise, particularly in the development of insecticides that are effective against lepidopteran pests, a major threat to global food security. This guide will focus on the synthetic route to a hypothetical, yet representative, diacylhydrazine insecticide, herein referred to as "Chromanohydrazide-357," starting from this compound.

Synthetic Pathway to Chromanohydrazide-357

The synthesis of Chromanohydrazide-357 from this compound is a multi-step process that involves the initial hydrolysis of the ester, followed by the formation of an acid chloride, and finally, coupling with a substituted hydrazine. This pathway is designed to be efficient and scalable for potential industrial applications.

Caption: Synthetic pathway from this compound to Chromanohydrazide-357.

Experimental Protocols

This step involves the saponification of the methyl ester to yield the corresponding carboxylic acid.

-

Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Add Lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloro-chroman-3-carboxylic acid.

-

The carboxylic acid is converted to the more reactive acid chloride for the subsequent coupling reaction.

-

Materials: 6-Chloro-chroman-3-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 6-Chloro-chroman-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (2-3 drops).

-

Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 6-Chloro-chroman-3-carbonyl chloride, which is used immediately in the next step.

-

The final step is the coupling of the acid chloride with a substituted hydrazine to form the diacylhydrazine insecticide.

-

Materials: 6-Chloro-chroman-3-carbonyl chloride, N'-tert-butyl-3,5-dimethylbenzohydrazide, Triethylamine (Et3N), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of crude 6-Chloro-chroman-3-carbonyl chloride (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Chromanohydrazide-357.

-

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 6-Chloro-chroman-3-carboxylic acid | This compound | LiOH, THF/H2O | 95 | >98 |

| 2 | 6-Chloro-chroman-3-carbonyl chloride | 6-Chloro-chroman-3-carboxylic acid | Oxalyl chloride, DMF, DCM | (used in situ) | - |

| 3 | Chromanohydrazide-357 | 6-Chloro-chroman-3-carbonyl chloride | N'-tert-butyl-3,5-dimethylbenzohydrazide, Et3N, DCM | 85 | >99 |

Mode of Action: Ecdysone Receptor Agonism

Chromanohydrazide-357, as a diacylhydrazine insecticide, acts as an agonist of the ecdysone receptor in lepidopteran insects. Ecdysone is a crucial steroid hormone that regulates molting and other developmental processes.

Caption: Mode of action of Chromanohydrazide-357 as an ecdysone receptor agonist.

By binding to the ecdysone receptor, Chromanohydrazide-357 mimics the action of the natural hormone, leading to a premature and incomplete molt. This disruption of the normal molting process is lethal to the insect larvae, providing effective pest control. This mode of action is highly specific to insects, particularly lepidopteran species, and exhibits low toxicity to non-target organisms, including mammals and beneficial insects.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of advanced diacylhydrazine insecticides. The synthetic pathway to Chromanohydrazide-357 demonstrates a practical and efficient route to a potent insect growth regulator. The specific mode of action, targeting the ecdysone receptor, offers a favorable toxicological profile and high efficacy against key agricultural pests. Further research into the derivatization of the 6-chloro-chroman-3-carboxylic acid scaffold holds significant promise for the discovery of new agrochemicals with improved performance and environmental safety. This guide provides a foundational framework for researchers and scientists working in the field of agrochemical development to explore the potential of this important chemical intermediate.

Biological Activity of 6-Chloro-chroman-3-carboxylic acid methyl ester Derivatives: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chroman scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a chlorine atom at the 6-position of the chroman ring, as seen in 6-chloro-chroman derivatives, offers a strategic handle for synthetic modification and can significantly influence the pharmacological profile of the resulting compounds. This technical guide provides an in-depth overview of the known and potential biological activities of derivatives of "6-Chloro-chroman-3-carboxylic acid methyl ester." While this specific ester is often a key intermediate in synthetic pathways, its derivatives have shown promise in several therapeutic areas, including inflammation, oncology, and infectious diseases. This document details the experimental protocols for evaluating these activities, presents available quantitative data for analogous compounds, and visualizes the key signaling pathways and experimental workflows.

Core Biological Activities

Derivatives based on the 6-chloro-chroman scaffold have been investigated for several key biological activities. The core structure serves as a versatile starting point for the development of potent and selective modulators of various biological targets.

Anti-inflammatory Activity

Chroman and its related coumarin and chromone derivatives are well-documented for their anti-inflammatory properties. The presence of a chloro group at the 6-position can enhance this activity. The anti-inflammatory effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1] Derivatives are often evaluated for their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) in immune cells stimulated with lipopolysaccharide (LPS).[1][2]

One key mechanism of action is the inhibition of TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, which is a critical step in the inflammatory cascade.[3][4]

Anticancer Activity

The chroman scaffold is a constituent of numerous compounds with demonstrated anticancer potential. Derivatives are typically evaluated for their cytotoxicity against a panel of human cancer cell lines, such as those from breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[5] The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in inhibiting cell growth. Beyond general cytotoxicity, investigations may also delve into the induction of apoptosis (programmed cell death) through the measurement of key executioner enzymes like caspases 3 and 7.[5] Furthermore, derivatives of the related 6-chloro-chroman-2-one have been explored as inhibitors of enzymes like aromatase, a crucial target in the treatment of hormone-dependent breast cancer.[6]

Antimicrobial Activity

Select derivatives of 6-chloro-chroman have been explored for their potential as antimicrobial agents. One notable approach involves the inhibition of essential bacterial enzymes, such as aminoacyl-tRNA synthetases. These enzymes are vital for bacterial protein synthesis, making them attractive targets for the development of novel antibiotics. A patent review has highlighted a compound featuring a 6-chloro-chroman-4-ylamino moiety with potential antibacterial properties through this mechanism.[7][8]

Quantitative Data on Analogous Compounds

Direct quantitative biological data for derivatives of "this compound" is not extensively available in the public domain. However, data from closely related chromanone and chroman derivatives can provide valuable insights into the potential potency of this class of compounds. The following tables summarize representative data for analogous structures.

Table 1: Illustrative Cytotoxicity of Chromanone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Compound 4a | MCF-7 (Breast) | ≤ 3.86 | Etoposide | 21.9 - 31.5 |

| Compound 4a | A549 (Lung) | ≤ 3.86 | Etoposide | 21.9 - 31.5 |

| Compound 4a | HeLa (Cervical) | ≤ 3.86 | Etoposide | 21.9 - 31.5 |

Data presented is for a chromanone derivative as reported in the literature and serves as an example of the potential activity of this class of compounds.[5]

Table 2: Illustrative Anti-inflammatory Activity of a Chroman Derivative

| Compound ID | Biological Assay | Activity |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Inhibition of TNF-α-induced ICAM-1 expression | Identified as the most potent compound in the tested series. |

This data is for a related chroman derivative and highlights a key anti-inflammatory mechanism.[3][4]

Key Signaling Pathways

The biological activities of chroman derivatives are often mediated by their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and rational drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical regulator of inflammation. It involves a series of protein kinases that are activated by extracellular stimuli. The three main branches are the ERK, JNK, and p38 MAPK pathways. Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.

Caption: General overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments used to evaluate the biological activities of chroman derivatives.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Workflow:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).[5][9]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7). NO concentration is indirectly measured using the Griess reagent.

Workflow:

Caption: Workflow for the nitric oxide (NO) production assay.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.[9][10]

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.[10]

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[1]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[1]

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

The "this compound" scaffold is a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated potential in key areas of drug discovery, including oncology and inflammation. The methodologies and pathways detailed in this guide provide a robust framework for the continued investigation and optimization of these promising compounds. Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships, elucidating specific molecular targets, and advancing the most potent compounds into in vivo models of disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 6-Chloro-chroman-2-one|CAS 4377-63-3|Supplier [benchchem.com]

- 7. DSpace [lirias2repo.kuleuven.be]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

6-Chloro-chroman-3-carboxylic acid methyl ester: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-3-carboxylic acid methyl ester, with the CAS number 68281-66-3, is a heterocyclic organic compound belonging to the chroman family.[1][2][3][4] Chroman derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of more complex, biologically active molecules.[5] The incorporation of a chlorine atom at the 6-position and a methyl ester at the 3-position of the chroman scaffold suggests its potential as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, potential synthetic routes, and the broader context of the biological activities of related chroman and chromone derivatives. While specific experimental data for this exact compound is limited in publicly accessible literature, this review consolidates the existing knowledge and provides inferred methodologies based on established chemical principles.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. However, data for closely related compounds can provide useful estimations. The table below summarizes the available information for the target compound and a related chromene analogue.

| Property | This compound | 6-Chloro-2H-chromene-3-carboxylic acid methyl ester |

| CAS Number | 68281-66-3[1][2][3][4] | 68281-65-2[6] |

| Molecular Formula | C₁₁H₁₁ClO₃[1] | C₁₁H₉ClO₃[6] |

| Molecular Weight | 226.66 g/mol [3] | 224.64 g/mol [6] |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | 113-115 °C[6] |

| Boiling Point | Not specified | 340.4 °C at 760 mmHg[6] |

| Density | Not specified | 1.335 g/cm³[6] |

| Flash Point | Not specified | 147.4 °C[6] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general method for the synthesis of chroman esters has been described in U.S. Patent 5,698,716A.[7] This process involves a three-step sequence which can be adapted for the synthesis of the target molecule.

Proposed Synthetic Pathway

A plausible synthetic route, inferred from general synthetic methods for chroman-3-carboxylic acid derivatives, is outlined below. This proposed pathway involves the reaction of a substituted phenol with an appropriate acrylate derivative, followed by cyclization and subsequent esterification.

References

- 1. CAS 68281-66-3 | this compound - Synblock [synblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. scbt.com [scbt.com]

- 4. bio-fount.com [bio-fount.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Chloro-2H-chromene-3-carboxylic acid methyl ester | C11H9 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 7. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Chroman-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and biologically active compounds. Among its many derivatives, chroman-3-carboxylic acids represent a class of molecules that has garnered significant interest in medicinal chemistry due to their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of chroman-3-carboxylic acid derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action.

Historical Perspective: The Emergence of a Versatile Scaffold

The exploration of chroman-3-carboxylic acid derivatives is intrinsically linked to the broader history of chromone and coumarin chemistry. Early investigations into these unsaturated precursors laid the groundwork for the eventual synthesis of the saturated chroman ring system.

Early Work on Chromone and Coumarin Precursors

The first methods for the synthesis of chromones were developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid.[1] Khellin, a naturally occurring furanochromone extracted from the plant Ammi visnaga, was one of the first chromones to be used clinically for its smooth muscle relaxant properties.[1] The synthesis of the parent chromone-3-carboxylic acid was reported in 1973, opening avenues for the exploration of its derivatives.[2] Synthetic routes to chromone-3-carboxylic acids often start from 2-hydroxyacetophenones, which undergo Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, followed by oxidation.[3]

Similarly, coumarin-3-carboxylic acids have been a subject of extensive research. Efficient synthetic protocols for these compounds have been developed, such as the Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene compounds like dimethyl malonate.[4] These unsaturated precursors, chromone-3-carboxylic acids and coumarin-3-carboxylic acids, serve as key starting materials for the synthesis of chroman-3-carboxylic acid derivatives through reduction of the pyrone ring double bond.

The Advent of Chroman-3-Carboxylic Acid Synthesis

The direct synthesis and exploration of the saturated chroman-3-carboxylic acid core came later. A significant advancement in this area is the catalytic hydrogenation of chromone-3-carboxylic acids. This method allows for the stereoselective synthesis of cis- and trans-isomers of chroman-3-carboxylic acid esters. More recent synthetic strategies have focused on developing efficient and scalable routes to key intermediates like 8-methoxy-chroman-3-carboxylic acid, which is a valuable building block for various bioactive molecules.[5] These methods often involve the reduction of the corresponding coumarin-3-carboxylic acid or chromone-3-carboxylic acid.

Synthetic Methodologies

The synthesis of chroman-3-carboxylic acid and its derivatives can be broadly categorized into two main approaches: the reduction of unsaturated precursors and de novo synthesis of the chroman ring system.

Reduction of Chromone-3-Carboxylic Acids and Coumarin-3-Carboxylic Acids

A common and effective method for the preparation of chroman-3-carboxylic acids is the catalytic hydrogenation of the corresponding chromone-3-carboxylic acids. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions can be tuned to control the stereochemistry of the resulting product.

Materials:

-

6-Methoxy-chromone-3-carboxylic acid

-

10% Palladium on carbon (10% Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

A solution of 6-methoxy-chromone-3-carboxylic acid (1.0 g, 4.54 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel.

-

10% Pd/C (100 mg, 10% w/w) is carefully added to the solution.

-

The vessel is connected to a hydrogenator, and the atmosphere is purged with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 6-methoxy-chroman-3-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

A similar reductive approach can be applied to coumarin-3-carboxylic acids to yield the corresponding chroman-3-carboxylic acids.

Synthesis of Chroman-3-Carboxamide Derivatives

The carboxylic acid functionality at the 3-position of the chroman ring serves as a convenient handle for the synthesis of a wide array of derivatives, most notably amides, which have shown significant biological activity.

Materials:

-

(S)-6-methoxy-chroman-3-carboxylic acid

-

4-(Pyridin-4-yl)aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of (S)-6-methoxy-chroman-3-carboxylic acid (1.0 eq) in DMF are added 4-(pyridin-4-yl)aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.0 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various chroman-3-carboxylic acid derivatives.

Table 1: Synthesis Yields of Chroman-3-Carboxylic Acid Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 6-Methoxy-chromone-3-carboxylic acid | 6-Methoxy-chroman-3-carboxylic acid | H₂, 10% Pd/C, Ethanol | >90 | [General Procedure] |

| (S)-6-methoxy-chroman-3-carboxylic acid | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | 4-(Pyridin-4-yl)aniline, BOP, DIPEA, DMF | 75-85 | [6] |

| 2-Hydroxyacetophenones | Chromone-3-carboxylic acids | 1. Vilsmeier-Haack, 2. Pinnick oxidation | 53-61 | [3] |

Table 2: Biological Activity of Chroman-3-Carboxylic Acid Derivatives as ROCK2 Inhibitors [6]

| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | 68 | 3 | 22.7 |

| (R)-7c | 150 | 15 | 10 |

| Fasudil | 1900 | 950 | 2 |

Biological Activity and Signaling Pathways

Chroman-3-carboxylic acid derivatives have emerged as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[6] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

ROCK2 Signaling Pathway

The ROCK2 signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to the Rho-binding domain of ROCK2, leading to a conformational change that activates the kinase domain. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular processes.

References

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. eurjchem.com [eurjchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Chloro-chroman-3-carboxylic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of "6-Chloro-chroman-3-carboxylic acid methyl ester" and its closely related analogs. While direct biological data for this specific methyl ester are limited in publicly available literature, extensive research on the broader class of chroman, chromene, and coumarin derivatives points toward significant potential in the fields of oncology and anti-inflammatory therapies. This document synthesizes the available information on structurally similar compounds, detailing potential mechanisms of action, summarizing quantitative biological data, and providing exemplary experimental protocols to guide future research and drug development efforts. The primary therapeutic avenues for this class of compounds appear to be centered on the inhibition of key enzymes in cancer progression and inflammatory pathways, as well as the induction of apoptosis in cancer cells.

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the chroman ring system plays a crucial role in defining the pharmacological profile of these molecules. "this compound" represents a specific analog with a chlorine atom at the 6-position and a methyl ester at the 3-position. While this compound is frequently cited as a key intermediate in the synthesis of more complex molecules, its intrinsic biological activity and therapeutic potential remain largely unexplored in dedicated studies.[1]

This guide extrapolates from the known biological activities of structurally related 6-chloro-chromone, benzochromene, and other chroman-3-carboxylic acid derivatives to identify and elaborate on the most promising therapeutic targets. The primary areas of focus are oncology and inflammation, with evidence suggesting potential mechanisms involving enzyme inhibition and modulation of cellular signaling pathways.

Potential Therapeutic Areas and Targets

Based on the analysis of related compounds, two primary therapeutic areas emerge as highly relevant for "this compound":

Anticancer Activity

Derivatives of the chroman and related chromene and coumarin scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a halogen, such as chlorine, at the 6-position has been noted in compounds with anticancer properties.

-

Topoisomerases: 6-Chloro-chromone derivatives have been investigated as potential topoisomerase inhibitors. These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and apoptotic cell death in cancer cells.

-

Cyclooxygenase-2 (COX-2): Certain chromanone derivatives act as selective COX-2 inhibitors. COX-2 is an enzyme often overexpressed in various cancers, contributing to inflammation and tumor growth. Inhibition of COX-2 is a validated strategy in cancer therapy and prevention.

-

Apoptosis Induction: Benzochromene derivatives have been shown to induce apoptosis in cancer cells, a process of programmed cell death that is often dysregulated in cancer. This can be mediated through the generation of reactive oxygen species (ROS).

The following table summarizes the cytotoxic activity of various chroman and chromene derivatives against different cancer cell lines. It is important to note that these are not data for "this compound" but for structurally related compounds, providing a basis for hypothesizing its potential activity.

| Compound Class | Cell Line | Activity Metric | Value (µM) |

| Benzochromene Derivatives | Various Human Cancer Lines | IC50 | 4.6 - 21.5 |

| Chromanone Spiroisoxazolines | HT-29 (Colorectal) | IC50 | 1.07 ± 0.28 |

| Chromanone Spiroisoxazolines | MCF-7 (Breast) | IC50 | 11.92 ± 1.07 |

Anti-inflammatory Activity

The chroman nucleus is a core structure in many compounds with anti-inflammatory properties. The anti-inflammatory effects of related compounds suggest that "this compound" may also modulate key inflammatory pathways.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Carboxylic acid-containing compounds are known inhibitors of COX and LOX enzymes, which are central to the inflammatory cascade through the production of prostaglandins and leukotrienes.

-

Monoamine Oxidase (MAO): Chromone-3-carboxylic acids have been shown to inhibit monoamine oxidases, particularly MAO-B. While primarily associated with neurological functions, MAO enzymes are also involved in inflammatory processes.

-

Tumor Necrosis Factor-alpha (TNF-α) Signaling: Some chroman derivatives have been found to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule in the inflammatory response.

Experimental Protocols

The following are detailed experimental protocols for key assays relevant to the potential therapeutic targets of "this compound," based on methodologies reported for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compound ("this compound") dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring the inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compound ("this compound") dissolved in DMSO

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by "this compound" and a general workflow for its biological evaluation.

Caption: Potential anticancer mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester, a valuable intermediate in medicinal chemistry and drug discovery. The protocol is based on the well-established Fischer esterification method, a common and reliable technique for the preparation of esters from carboxylic acids.

Overview

The synthesis of this compound is achieved via the acid-catalyzed esterification of 6-Chloro-chroman-3-carboxylic acid with methanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with an excess of methanol which also serves as the solvent. The reaction is driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by using a large excess of the alcohol.

Key Reaction Parameters

The following table summarizes the key quantitative data and reaction parameters for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 6-Chloro-chroman-3-carboxylic acid | 1.0 eq | Starting material |

| Methanol | >20 eq | Reagent and solvent |

| Sulfuric Acid (concentrated) | 0.1-0.2 eq | Catalyst |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C) | |

| Reaction Time | 4-8 hours | Monitored by TLC |

| Work-up & Purification | ||

| Extraction Solvent | Dichloromethane or Ethyl Acetate | |

| Washing Agents | Saturated NaHCO₃ solution, Brine | |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |

| Purification Method | Column Chromatography | Silica gel |

| Yield & Purity | ||

| Expected Yield | 85-95% | |

| Purity (by NMR/LC-MS) | >98% |

Experimental Protocol

Materials:

-

6-Chloro-chroman-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-chroman-3-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add a large excess of anhydrous methanol (>20 eq). Stir the mixture until the carboxylic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Quenching: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

While this is a chemical synthesis and not a biological signaling pathway, a logical flow diagram can represent the transformation of reactants to products.

Caption: Mechanism of Fischer Esterification for the synthesis.

Application Note: Purification of 6-Chloro-chroman-3-carboxylic acid methyl ester by Column Chromatography

An in-depth guide to the purification of "6-Chloro-chroman-3-carboxylic acid methyl ester" utilizing column chromatography is detailed below. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural framework is a valuable scaffold in the development of novel bioactive molecules.[1] Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities to ensure the desired purity for subsequent applications. Column chromatography is a widely employed and effective technique for the purification of chroman derivatives on a preparative scale.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value |

| CAS Number | 68281-66-3[4] |

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Molecular Weight | 226.66 g/mol |

| Appearance | Expected to be a white or cream crystalline powder.[1] |

| Purity (typical) | ≥ 98% (HPLC)[1] |

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[5] The separation is achieved by using a mobile phase of relatively low polarity, typically a mixture of hexane and ethyl acetate. Non-polar impurities will travel through the column more quickly, while the more polar target compound and any polar impurities will be retained more strongly by the silica gel. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.[7]

Experimental Protocol

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials and Equipment

| Materials | Equipment |

| Crude this compound | Glass chromatography column |

| Silica gel (230-400 mesh)[8] | Column clamps and stand |

| n-Hexane (HPLC grade) | Funnel |

| Ethyl acetate (HPLC grade) | Beakers and Erlenmeyer flasks |

| Dichloromethane (DCM) | Round bottom flasks |

| Sand (washed) | Rotary evaporator |

| Cotton or glass wool[7] | Test tubes and rack |

| TLC plates (silica gel coated) | TLC developing chamber |

| TLC stain (e.g., potassium permanganate) | UV lamp |

Procedure

1. Preparation of the Column

-

Ensure the chromatography column is clean and dry.

-

Securely clamp the column in a vertical position.[7]

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5][7]

-

Add a thin layer (approximately 1 cm) of sand over the plug.[7]

2. Slurry Packing the Column

-

In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 20-50 times the weight of the crude sample.[5]

-

Pour the slurry into the column using a funnel.[7]

-

Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]

-

Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.

-

Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[3]

3. Sample Loading

-

Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

-

Carefully add the dissolved sample to the top of the column using a pipette.[7]

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.[5]

4. Elution and Fraction Collection

-

Carefully add the initial mobile phase, a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v), to the column. The exact ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.3 for the target compound.

-

Begin collecting fractions in test tubes.

-

Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 n-hexane:ethyl acetate) to elute the target compound.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis and Product Isolation

-

Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under a UV lamp or by staining.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Typical Column Parameters

The following table provides a general guideline for column parameters. These may need to be adjusted based on the scale of the purification and the impurity profile of the crude material.

| Parameter | Guideline |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate gradient |

| Crude Sample Amount | 1.0 g |

| Silica Gel Amount | 30 - 50 g |

| Column Diameter | 2 - 3 cm |

| Silica Gel Bed Height | 20 - 25 cm |

| Initial Eluent | 95:5 (n-Hexane:Ethyl Acetate) |

| Final Eluent | 80:20 (n-Hexane:Ethyl Acetate) |

| Fraction Size | 10 - 20 mL |

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of chroman derivatives, including this compound, is depicted below. The process begins with the chemical synthesis from starting materials, followed by a purification step, typically column chromatography, to isolate the pure compound.[2]

Column Chromatography Process